Latanoprostacid

Description

BenchChem offers high-quality Latanoprostacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Latanoprostacid including the price, delivery time, and more detailed information at info@benchchem.com.

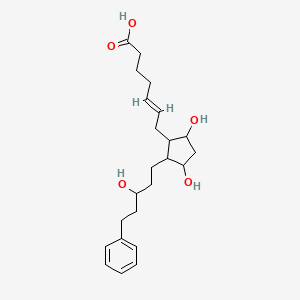

Structure

3D Structure

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+ |

InChI Key |

HNPFPERDNWXAGS-LZCJLJQNSA-N |

Isomeric SMILES |

C1C(C(C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Latanoprost Acid in Glaucoma

Executive Summary

Latanoprost, a cornerstone in the management of open-angle glaucoma and ocular hypertension, operates through a sophisticated and targeted mechanism to reduce intraocular pressure (IOP).[1][2][3] Administered as an isopropyl ester prodrug, it undergoes rapid hydrolysis in the cornea to its biologically active form, latanoprost acid.[4][5][6][7] The primary therapeutic action of latanoprost acid is mediated through its high-affinity agonism of the prostaglandin F2α (FP) receptor, located in the ciliary muscle and other ocular tissues.[8][9][10] Activation of the FP receptor initiates a signaling cascade that culminates in the remodeling of the extracellular matrix (ECM) within the ciliary muscle.[2][9][11] This remodeling, driven by the upregulation of matrix metalloproteinases (MMPs), reduces the hydraulic resistance of the uveoscleral pathway, thereby increasing the outflow of aqueous humor from the eye and lowering IOP.[12][13] This guide provides a detailed exploration of this mechanism, from receptor engagement to the downstream cellular and tissue-level consequences, supported by experimental protocols and quantitative data.

Introduction: The Challenge of Glaucoma and the Advent of Prostaglandin Analogs

Glaucoma is a progressive optic neuropathy characterized by the gradual loss of retinal ganglion cells, leading to irreversible vision loss.[3] Elevated intraocular pressure (IOP) stands as the most significant modifiable risk factor for the development and progression of glaucoma.[6][14] Consequently, pharmacological interventions are predominantly aimed at reducing IOP. Prostaglandin analogs (PGAs), introduced in the 1990s, revolutionized glaucoma management due to their potent IOP-lowering efficacy, convenient once-daily dosing, and favorable systemic safety profile.[2][3][13] Latanoprost was the first PGA to receive FDA approval in 1996 and remains a first-line treatment for open-angle glaucoma and ocular hypertension.[2][4] Its mechanism, centered on enhancing aqueous humor outflow rather than suppressing its production, represented a novel therapeutic approach.[8]

Pharmacokinetics: From Prodrug to Active Moiety

Latanoprost is administered as an isopropyl ester prodrug to enhance its lipophilicity and facilitate penetration across the cornea.[7][8] Following topical administration, the ester linkage is rapidly and completely hydrolyzed by esterases within the cornea, bioactivating the compound into latanoprost acid, the pharmacologically active molecule.[2][4][5][6][15]

-

Absorption and Distribution: Peak concentrations of latanoprost acid in the aqueous humor are typically reached approximately two hours after topical application.[5][6][7]

-

Metabolism and Elimination: Systemically absorbed latanoprost acid is metabolized in the liver via fatty acid beta-oxidation.[15][16] It has a very short plasma half-life of around 17 minutes, which contributes to its low incidence of systemic side effects.[2][7][16] The IOP-lowering effect, however, persists for at least 24 hours, allowing for a once-daily dosing regimen.[2][8][9]

Core Mechanism: Augmentation of Uveoscleral Outflow

The principal mechanism by which latanoprost acid reduces IOP is by increasing the outflow of aqueous humor through the uveoscleral, or "unconventional," pathway.[4][6][8][9][12] This pathway accounts for a significant portion of aqueous drainage, where fluid percolates through the interstitial spaces of the ciliary muscle bundles, into the suprachoroidal space, and is ultimately absorbed into the scleral and choroidal vasculature.[17]

Molecular Target: The Prostaglandin F2α (FP) Receptor

Latanoprost acid is a potent and highly selective agonist for the prostanoid FP receptor, a G-protein-coupled receptor (GPCR).[6][8][10][18] Its affinity for the FP receptor is significantly higher than for other prostanoid receptors (EP, DP, IP, TP), ensuring a targeted pharmacological effect and minimizing off-target side effects.[10][15] These FP receptors are densely expressed in the ciliary muscle, the primary site of action for latanoprost acid's IOP-lowering effect.[4][19]

Downstream Signaling and Extracellular Matrix (ECM) Remodeling

Binding of latanoprost acid to the FP receptor initiates a cascade of intracellular signaling events that are central to its mechanism of action.

-

G-Protein Activation: The activated FP receptor couples with Gq/11 proteins, leading to the activation of phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium and PKC Activation: IP3 mobilizes intracellular calcium stores, and DAG activates protein kinase C (PKC).

-

MAP Kinase Pathway: This cascade further activates the mitogen-activated protein (MAP) kinase pathway, including ERK (extracellular signal-regulated kinase).[18][20]

-

Gene Expression Modulation: These signaling pathways converge on the nucleus to alter the transcription of specific genes, most notably increasing the expression of various matrix metalloproteinases (MMPs).[2][11][13]

The Role of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases responsible for degrading various components of the ECM, such as collagens and fibronectin.[21][22] Latanoprost acid has been shown to increase the expression and activity of several MMPs in ciliary muscle cells, including MMP-1, MMP-2, MMP-3, and MMP-9.[11][21][23] This enzymatic activity alters the composition of the ECM.

-

ECM Degradation: Studies have demonstrated that treatment with latanoprost acid leads to a reduction in ECM components like collagen types I, III, IV, VI, fibronectin, and laminin within the ciliary muscle.[2][11]

-

Tissue Permeability: By degrading these structural proteins, the interstitial spaces between the ciliary muscle bundles are widened.[9][13] This expansion reduces the tissue's resistance to fluid flow, effectively increasing the permeability of the uveoscleral pathway.[11] The result is an enhanced drainage of aqueous humor, leading to a reduction in IOP.

Secondary and Contributory Mechanisms

While the primary mechanism is well-established, evidence suggests latanoprost acid may influence other ocular structures and pathways.

-

Effects on the Trabecular Meshwork: The role of latanoprost on the conventional (trabecular) outflow pathway is more controversial.[1] Some studies suggest that PGAs can also increase outflow facility through the trabecular meshwork, possibly by inducing MMP expression and ECM remodeling in trabecular meshwork cells as well.[17][24][25] However, the effect appears to be less pronounced and consistent than its impact on the uveoscleral pathway.[8][23][24]

-

Ocular Lymphatic Drainage: Emerging research suggests the presence of a lymphatic drainage system in the eye that contributes to aqueous humor outflow.[26][27] Prostaglandins are known to stimulate lymphatic drainage in other tissues, and one study using nanotracer technology demonstrated that latanoprost can stimulate this ocular lymphatic pathway, which may represent another facet of its IOP-lowering action.[26]

Experimental Validation: Methodologies and Protocols

The elucidation of latanoprost acid's mechanism of action relies on a suite of interlocking in vitro and in vivo experimental techniques.

Data Presentation: Quantitative Analysis

Table 1: Receptor Binding Affinity of Latanoprost Acid

| Receptor Subtype | Binding Affinity (Ki, µM) | Selectivity vs. FP | Source |

|---|---|---|---|

| FP | 0.098 | - | [10] |

| EP1 | 2.06 | ~21-fold lower | [10] |

| EP3 | 7.519 | ~77-fold lower | [10] |

| EP4 | 75 | ~765-fold lower | [10] |

| DP | ≥20 | >204-fold lower | [10] |

| IP | ≥90 | >918-fold lower | [10] |

| TP | ≥60 | >612-fold lower |[10] |

Table 2: Effect of Latanoprost Acid on MMP and TIMP Gene Expression in Human Trabecular Meshwork (TM) Cells

| Gene | Effect on Expression | Note | Source |

|---|---|---|---|

| MMP-1 | Increased | In 4 of 5 cell cultures | [24] |

| MMP-3 | Increased | In 4 of 5 cell cultures | [24] |

| MMP-17 | Increased | In 3 of 5 cell cultures | [24] |

| MMP-24 | Increased | In all 5 cell cultures | [24] |

| TIMP-2 | Upregulated | May compensate for MMP increase | [24] |

| TIMP-3 | Upregulated | May compensate for MMP increase | [24] |

| TIMP-4 | Upregulated | May compensate for MMP increase |[24] |

Experimental Protocol: Measurement of Uveoscleral Outflow via Fluorescent Tracer

This protocol describes a direct method to quantify changes in uveoscleral outflow in an animal model, providing a self-validating system through the use of contralateral control eyes.

Objective: To quantify the effect of topical latanoprost on uveoscleral outflow.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as the NIH Swiss mouse, which has a functional uveoscleral outflow pathway.[28]

-

Treatment: Administer a single topical dose of latanoprost (e.g., 0.005% solution) to one eye (treated eye) and a vehicle control to the contralateral eye.

-

Tracer Injection: After a predetermined interval (e.g., 2-4 hours) to allow for drug action, anesthetize the animal. Perform an intracameral injection of a high-molecular-weight fluorescent tracer (e.g., 70-kDa dextran conjugated to rhodamine) into the anterior chamber of both eyes.[28]

-

Causality Insight: A high-molecular-weight tracer is used to ensure it primarily exits the eye via bulk flow pathways (uveoscleral and trabecular) rather than diffusing across cell membranes.

-

-

Incubation Period: Allow the tracer to distribute and drain for a set period (e.g., 60-120 minutes).[28]

-

Tissue Harvest and Processing: Euthanize the animal and enucleate the eyes. The eyes are then fixed, embedded in paraffin, and sectioned for microscopic analysis.[28]

-

Fluorescence Microscopy and Quantification:

-

Visualize the tissue sections using fluorescence microscopy.

-

Identify and quantify the fluorescence intensity within the tissues of the uveoscleral pathway (ciliary muscle, suprachoroidal space, sclera).

-

Trustworthiness: Compare the fluorescence intensity in the uveoscleral tissues of the latanoprost-treated eye versus the vehicle-treated control eye. A significantly higher fluorescence in the treated eye indicates increased outflow through this pathway.

-

Conclusion and Future Directions

The mechanism of action for latanoprost acid is a well-defined paradigm of targeted drug action. Its efficacy is rooted in its nature as a prodrug that is locally activated, its high selectivity for the FP receptor, and its downstream effect of inducing ECM remodeling to enhance uveoscleral outflow. This elegant mechanism provides potent IOP reduction with minimal systemic exposure.

Future research will likely focus on further dissecting the potential contributions of the trabecular meshwork and ocular lymphatic pathways to the overall IOP-lowering effect of PGAs. Additionally, understanding the genetic factors that influence patient response to latanoprost, potentially through variations in FP receptor expression or MMP gene polymorphisms, could pave the way for more personalized glaucoma therapy.

References

-

What is Latanoprost used for? - Patsnap Synapse. (2024, June 14). Available from: [Link]

-

Patel, S. S., & Spencer, C. M. (1996). Latanoprost: A Review of its Pharmacological Properties, Clinical Efficacy and Tolerability in the Management of Primary Open-Angle Glaucoma and Ocular Hypertension. Drugs & Aging, 9(5), 363-378. Available from: [Link]

-

What is the mechanism of action (MOA) of Xalatan (latanoprost)? - Dr.Oracle. (2025, March 18). Available from: [Link]

-

Pharmacological mechanisms, clinical effectiveness, and side-effects of prostaglandin analogues as anti-glaucoma agents - SciSpace. (2002). Biomed Rev, 13, 17-27. Available from: [Link]

-

What is the mechanism of Latanoprostene Bunod? - Patsnap Synapse. (2024, July 17). Available from: [Link]

-

Ooi, Y. H., Ohuchi, T., Kanamoto, T., et al. (2006). Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells. Investigative Ophthalmology & Visual Science, 47(9), 3888-3896. Available from: [Link]

-

Aihara, M., Lindsey, J. D., & Weinreb, R. N. (2004). Effect of Latanoprost on Outflow Facility in the Mouse. Investigative Ophthalmology & Visual Science, 45(7), 2228-2233. Available from: [Link]

-

Ocklind, A., & Weinreb, R. N. (2002). Latanoprost's Effects on TIMP-1 and TIMP-2 Expression in Human Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science, 43(12), 3736-3741. Available from: [Link]

-

Ocklind, A. (1998). Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections. Experimental Eye Research, 67(2), 179-191. Available from: [Link]

-

PHARMACOLOGY OF Latanoprost (Latanoprost Or Xalatan; Overview, Pharmacokinetics, Mechanism of action. (2024, November 24). YouTube. Available from: [Link]

-

Ooi, Y. H., Ohuchi, T., Kanamoto, T., et al. (2006). Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Their Tissue Inhibitors in Human Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science, 47(9), 3888-3896. Available from: [Link]

-

FIG. 2. Dual mechanism of action of latanoprostene Bunod. Reproduced... - ResearchGate. (n.d.). Available from: [Link]

-

Sonty, S., & Donohue, E. K. (2024). Latanoprost. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Tripathy, K., & Geetha, R. (2023). Prostaglandin analogs in ophthalmology. Indian Journal of Ophthalmology, 71(5), 2023-2028. Available from: [Link]

-

Gutiérrez-Ortiz, C., Teus, M. A., & Bolivar, G. (2006). Short-Term Effects of Latanoprost on Anterior Chamber Depth in Patients with Glaucoma or Ocular Hypertension. Investigative Ophthalmology & Visual Science, 47(11), 4856-4859. Available from: [Link]

-

Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision. (n.d.). accessdata.fda.gov. Available from: [Link]

-

Johnson, D. H., & Brubaker, R. F. (2002). Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study. Archives of Ophthalmology, 120(8), 995-1000. Available from: [Link]

-

Latanoprost: Uses, Side Effects & Dosage - Healio. (2025, August 20). Available from: [Link]

-

Wordinger, R. J., Sharma, T., & Clark, A. F. (2003). Effects of Prostaglandin Analogues on Human Ciliary Muscle and Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science, 44(5), 2055-2065. Available from: [Link]

-

Wang, I. J., Lee, P. Y., Hsieh, Y. K., et al. (2012). Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Tissue Inhibitor of Metalloproteinase 1 on the Ocular Surface. Journal of Ocular Pharmacology and Therapeutics, 28(5), 486-491. Available from: [Link]

-

Doucette, L. P., Rasnitsyn, A., Seifi, M., & Walter, M. A. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 965476. Available from: [Link]

-

Yücel, Y. H., Johnston, M. G., Ly, T., et al. (2013). Latanoprost Stimulates Ocular Lymphatic Drainage: An In Vivo Nanotracer Study. Translational Vision Science & Technology, 2(5), 2. Available from: [Link]

-

Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2009). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Survey of Ophthalmology, 54(Suppl 1), S105-S115. Available from: [Link]

-

Tian, B., Geiger, J., & Gabelt, B. T. (2015). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Biology, 3(1). Available from: [Link]

-

Abdel-Latif, A. A. (2004). Effects of Prostaglandin F2alpha, Latanoprost and Carbachol on Phosphoinositide Turnover, MAP Kinases, Myosin Light Chain Phosphorylation and Contraction and Functional Existence and Expression of FP Receptors in Bovine Iris Sphincter. Current Eye Research, 28(2), 115-127. Available from: [Link]

-

Toris, C. B. (2013). Uveoscleral Outflow. Glaucoma Today. Available from: [Link]

-

Selectivity mechanism of latanoprost-FA toward FP receptor... - ResearchGate. (n.d.). Available from: [Link]

-

Latanoprost - Wikipedia. (n.d.). Available from: [Link]

-

Sharpe, E. D., Williams, R. D., & Stewart, J. A. (2021). Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles. Journal of Ocular Pharmacology and Therapeutics, 37(3), 161-170. Available from: [Link]

-

Toris, C. B., & Gabelt, B. T. (2014). Advances in Glaucoma Treatment and Management: Outflow Drugs. Experimental Eye Research, 127, 178-186. Available from: [Link]

-

Alm, A. (2014). Latanoprost in the treatment of glaucoma. Clinical Ophthalmology, 8, 1967-1985. Available from: [Link]

-

Inoue, K., Okuno, T., & Inoue, T. (2016). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative Ophthalmology & Visual Science, 57(11), 4791-4799. Available from: [Link]

-

Association of Matrix Metalloproteinases Polymorphisms with Glaucoma Risk, Glaucoma Phenotype, and Response to Treatment with Selective Laser Trabeculoplasty or Latanoprost. (2024, December 16). MDPI. Available from: [Link]

-

Measurement of Uveoscleral Outflow in Humans. ResearchGate. (n.d.). Available from: [Link]

-

Aihara, M., Lindsey, J. D., & Weinreb, R. N. (2002). Identification of the Mouse Uveoscleral Outflow Pathway Using Fluorescent Dextran. Investigative Ophthalmology & Visual Science, 43(7), 2275-2280. Available from: [Link]

-

Toris, C. B. (2021). Current methods and new approaches to assess aqueous humor dynamics. Expert Review of Ophthalmology, 16(2), 101-113. Available from: [Link]

-

(PDF) Matrix Metalloproteinases and Glaucoma Treatment. ResearchGate. (2026, January 15). Available from: [Link]

Sources

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 4. What is Latanoprost used for? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. droracle.ai [droracle.ai]

- 10. caymanchem.com [caymanchem.com]

- 11. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aoa.org [aoa.org]

- 15. healio.com [healio.com]

- 16. Latanoprost - Wikipedia [en.wikipedia.org]

- 17. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. mdpi.com [mdpi.com]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tvst.arvojournals.org [tvst.arvojournals.org]

- 27. Advances in Glaucoma Treatment and Management: Outflow Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iovs.arvojournals.org [iovs.arvojournals.org]

Latanoprost Acid: A Comprehensive Technical Guide to its Function as a Selective Prostaglandin F Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost acid, the biologically active form of the prodrug latanoprost, is a potent and selective agonist of the prostaglandin F (FP) receptor.[1][2][3] Its primary clinical application is in the management of glaucoma and ocular hypertension, where it effectively reduces intraocular pressure (IOP).[4][5] This guide provides a comprehensive technical overview of latanoprost acid, delving into its mechanism of action, the intricacies of FP receptor signaling, and detailed experimental protocols for its characterization. By synthesizing established knowledge with actionable methodologies, this document serves as a critical resource for researchers and drug development professionals working in ophthalmology and related fields.

Introduction: The Significance of Latanoprost Acid in Ocular Hypotension

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic nerve damage, often associated with elevated IOP.[4] Latanoprost, a prostaglandin F2α analogue, has emerged as a first-line therapy for open-angle glaucoma and ocular hypertension due to its significant IOP-lowering efficacy and favorable safety profile.[4][6] Latanoprost itself is an isopropyl ester prodrug that, upon topical administration to the eye, is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[3][7][8] This conversion is essential for its therapeutic activity, as latanoprost acid is the molecule that directly interacts with the FP receptor to elicit its pharmacological effects.[4][9]

The primary mechanism by which latanoprost acid reduces IOP is by increasing the uveoscleral outflow of aqueous humor.[2][3][9] This is a distinct pathway from that targeted by other classes of glaucoma medications, which primarily affect the trabecular meshwork outflow. This unique mechanism of action underscores the importance of understanding the molecular interactions and signaling cascades initiated by latanoprost acid at the FP receptor.

Pharmacology and Pharmacokinetics of Latanoprost Acid

From Prodrug to Active Moiety

Latanoprost is administered as an ophthalmic solution.[4] Following instillation, it penetrates the cornea where it undergoes complete hydrolysis by corneal esterases to form latanoprost acid.[3][7][10] This enzymatic conversion is a critical step, as the ester prodrug form has limited affinity for the FP receptor.

Ocular Distribution and Systemic Clearance

Peak concentrations of latanoprost acid in the aqueous humor are typically reached about two hours after topical administration.[4][7] The IOP-lowering effect begins within 3 to 4 hours, with the maximum effect observed after 8 to 12 hours, and the reduction in pressure is maintained for at least 24 hours.[2][4] Latanoprost acid that reaches the systemic circulation is rapidly metabolized by the liver via fatty acid β-oxidation into inactive metabolites, primarily the 1,2-dinor and 1,2,3,4-tetranor metabolites.[7][11] These metabolites are then predominantly excreted in the urine.[7][11][12] The plasma half-life of latanoprost acid is very short, approximately 17 minutes, minimizing the potential for systemic side effects.[7][11]

| Pharmacokinetic Parameter | Value | Source |

| Time to Peak Aqueous Humor Concentration | ~2 hours | [4][7] |

| Onset of IOP Reduction | 3-4 hours | [2][4] |

| Maximum IOP Reduction | 8-12 hours | [2][4] |

| Duration of Action | ≥ 24 hours | [2][11] |

| Systemic Plasma Half-life | ~17 minutes | [7][11] |

The Prostaglandin F Receptor: Structure and Function

The prostaglandin F receptor (FP receptor) is a G protein-coupled receptor (GPCR) belonging to the rhodopsin-like receptor family.[13] It is encoded by the PTGFR gene and exists as two alternatively spliced isoforms, FPA and FPB.[13] The FP receptor is expressed in various ocular tissues, including the ciliary smooth muscle, which is a key site of action for latanoprost acid.[4]

Recent cryo-electron microscopy studies have elucidated the structure of the human FP receptor in complex with its ligands, providing valuable insights into the molecular basis of ligand recognition and receptor activation.[14][15] The receptor features a canonical seven-transmembrane helical bundle, with the ligand binding site located within this bundle.[16]

Molecular Mechanism of Action: The FP Receptor Signaling Cascade

Latanoprost acid's therapeutic effect is initiated by its selective binding to and activation of the FP receptor. This activation triggers a cascade of intracellular signaling events that ultimately lead to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor.[4][9]

G Protein Coupling and Downstream Effectors

Upon agonist binding, the FP receptor predominantly couples to the Gq/11 family of heterotrimeric G proteins.[15][17] This coupling leads to the activation of Phospholipase C-β (PLC-β).[17][18] Activated PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][19][20]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[19]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[18][19]

RhoA/ROCK Pathway Activation and Cytoskeletal Remodeling

A crucial downstream consequence of FP receptor activation is the engagement of the RhoA/Rho-kinase (ROCK) signaling pathway.[21][22] The activation of RhoA is thought to be mediated by G12/13 proteins, which can also be coupled to the FP receptor, or through crosstalk from the Gq/11 pathway. Activation of the RhoA/ROCK pathway in trabecular meshwork and ciliary muscle cells leads to changes in cell contractility and the expression of matrix metalloproteinases (MMPs).[4][22] These MMPs are enzymes that remodel the extracellular matrix, leading to a decrease in hydraulic resistance and an increase in the outflow of aqueous humor through the uveoscleral pathway.[4]

Caption: Latanoprost Acid-Induced FP Receptor Signaling Cascade.

Experimental Protocols for the Study of Latanoprost Acid

The following section provides detailed methodologies for key in vitro experiments to characterize the interaction of latanoprost acid with the FP receptor and its downstream functional consequences.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of latanoprost acid for the FP receptor using a radiolabeled prostaglandin.

Objective: To determine the inhibitory constant (Ki) of latanoprost acid for the FP receptor.

Materials:

-

Cell membranes expressing the human FP receptor (commercially available or prepared from transfected cells).

-

Radiolabeled ligand (e.g., [³H]-PGF2α).

-

Latanoprost acid.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: If not using commercially prepared membranes, transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the human FP receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding buffer.

-

A fixed concentration of [³H]-PGF2α (typically at or below its Kd).

-

Increasing concentrations of unlabeled latanoprost acid (for the competition curve).

-

A known concentration of cell membranes expressing the FP receptor.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the latanoprost acid concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of latanoprost acid that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. drugs.com [drugs.com]

- 9. droracle.ai [droracle.ai]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Latanoprost - Wikipedia [en.wikipedia.org]

- 12. healio.com [healio.com]

- 13. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. TGF-β-induced IOP elevations are mediated by RhoA in the early but not the late fibrotic phase of open angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Latanoprost Acid and the Uveoscleral Outflow Pathway

Topic: Role of Latanoprost Acid in Uveoscleral Outflow Enhancement Content Type: Technical Whitepaper Audience: Drug Discovery Scientists & Ophthalmic Researchers

Mechanistic Dynamics, Signal Transduction, and Experimental Validation

Executive Summary

This guide delineates the pharmacodynamic and pharmacokinetic profile of Latanoprost acid, the bioactive moiety of the prodrug Latanoprost (Xalatan), specifically focusing on its role in modulating uveoscleral (non-conventional) aqueous humor outflow.[1] Unlike trabecular outflow, which is pressure-dependent, uveoscleral outflow relies on the hydraulic conductivity of the ciliary muscle and supraciliary spaces. This document provides a granular analysis of the FP-receptor-mediated signaling cascade, the resultant extracellular matrix (ECM) remodeling, and a validated protocol for quantifying this outflow in in vivo models.

Molecular Mechanism: The FP Receptor-MMP Axis

The efficacy of Latanoprost stems from its ability to alter the biophysical properties of the ciliary muscle. While early-phase effects involve smooth muscle relaxation, the sustained intraocular pressure (IOP) reduction is driven by ECM remodeling.

1.1 Prodrug Hydrolysis and Receptor Kinetics

Latanoprost is an isopropyl ester prodrug.[2][3] Upon topical administration, it permeates the cornea where it is rapidly hydrolyzed by corneal esterases into Latanoprost acid .[2][3][4]

-

Target: Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[4][5]

-

Localization: High density in the ciliary muscle, iris sphincter, and trabecular meshwork.

-

Affinity: Latanoprost acid exhibits high selectivity for the FP receptor (

nM), significantly higher than PGF2

1.2 Signal Transduction Pathway

Binding of Latanoprost acid to the FP receptor triggers a

-

G-Protein Activation:

activation stimulates Phospholipase C (PLC). -

Second Messengers: PLC hydrolyzes

into Inositol Trisphosphate ( -

Kinase Activation: DAG activates Protein Kinase C (PKC), which phosphorylates the MAPK/ERK pathway (p44/42).

-

Nuclear Translocation: Phosphorylated ERK translocates to the nucleus, activating AP-1 transcription factors (c-Fos/c-Jun).

-

Gene Expression: Upregulation of Matrix Metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9 .

1.3 ECM Remodeling and Outflow

The induced MMPs degrade collagens (Type I, III, IV) and fibronectin within the connective tissue between ciliary muscle bundles. This degradation reduces hydraulic resistance, effectively creating "shunts" for aqueous humor to exit into the supraciliary space and choroid.

Visualization 1: FP Receptor Signaling Cascade

Caption: Signal transduction pathway from prodrug hydrolysis to ECM remodeling in ciliary smooth muscle cells.[1]

Pharmacokinetics (PK) Profile

Understanding the temporal dynamics of Latanoprost acid is crucial for experimental design. The acid form has a short half-life in the aqueous humor, yet the biological effect (IOP reduction) persists due to the durability of the ECM remodeling.

| Parameter | Value | Context |

| Prodrug Hydrolysis | < 1 hour | Occurs rapidly in cornea/plasma via esterases. |

| ~2 hours | Peak concentration of acid form post-topical dose.[2][4][6] | |

| 15–30 ng/mL | At clinical dose (0.005%).[6] | |

| 2–3 hours | Rapid elimination from the anterior chamber. | |

| Systemic | 17 minutes | Rapid hepatic clearance via |

| IOP Nadir | 8–12 hours | Lag time reflects downstream MMP induction. |

Experimental Protocol: Measuring Uveoscleral Outflow

Method: Intracameral Fluorescent Tracer Perfusion (Murine Model)

This protocol avoids the artifacts of indirect calculation (Goldmann equation) by directly visualizing the drainage pathway. It is the gold standard for validating drug-induced outflow enhancement.

3.1 Reagents & Equipment

-

Tracer: 70-kDa Dextran conjugated to Tetramethyl-rhodamine (fixable).[7][8]

-

Anesthesia: Ketamine (100 mg/kg) / Xylazine (10 mg/kg).

-

Micromanipulator: For precise intracameral injection.

-

Microscopy: Confocal or Epifluorescence microscope.

3.2 Step-by-Step Methodology

-

Pre-Treatment: Administer Latanoprost (0.005%) or vehicle topically once daily for 3–7 days prior to perfusion to allow ECM remodeling.

-

Anesthesia & Setup: Anesthetize the mouse. Secure head to minimize movement.

-

Cannulation:

-

Using a micromanipulator, insert a 33-gauge needle through the cornea into the anterior chamber (AC).

-

Avoid contacting the iris or lens to prevent inflammation (which alters outflow).

-

-

Tracer Injection:

-

Inject 1.5 µL of the fluorescent dextran tracer (2 mg/mL) into the AC.

-

Maintain needle position for 2 minutes to prevent reflux, then slowly withdraw.

-

-

Incubation: Allow the tracer to circulate for exactly 20 minutes . (Note: 60+ minutes will label the conventional pathway; early timepoints are critical for uveoscleral specificity).

-

Fixation: Euthanize animal and immediately enucleate eyes. Immersion-fix in 4% paraformaldehyde (PFA) for 4 hours.

-

Cryosectioning: Embed in OCT compound. Cut sagittal sections (10 µm) through the optic nerve head.

-

Analysis: Quantify fluorescence intensity in the supraciliary space and ciliary muscle .

Visualization 2: Experimental Workflow

Caption: Workflow for direct visualization of uveoscleral outflow using fluorescent tracers.

Data Interpretation & Validation

When analyzing the results from the tracer study, successful enhancement of uveoscleral outflow by Latanoprost acid is defined by:

-

Localization: Intense fluorescence within the ciliary muscle bundles and the supraciliary space, extending posteriorly toward the choroid.[7][8]

-

Differentiation: Minimal fluorescence in the trabecular meshwork (TM) at the 20-minute mark (TM labeling dominates at >60 mins).

-

Quantification: A statistically significant increase (typically >40% vs. vehicle) in pixel intensity in the uveoscleral ROI (Region of Interest).

Calculation Note:

For indirect calculation in humans or non-invasive studies, the modified Goldmann equation is used, solving for

- = Aqueous humor formation rate (Fluorophotometry).

- = Trabecular outflow facility (Tonography).

- = Episcleral venous pressure.[9][10][11]

References

-

Alm, A., & Nilsson, S. F. (2009). Uveoscleral outflow—a review. Experimental Eye Research. Link

-

Lindén, C., & Alm, A. (1999). Prostaglandin analogues in the treatment of glaucoma. Drugs & Aging. Link

-

Sjöquist, B., & Stjernschantz, J. (2002). Ocular and systemic pharmacokinetics of latanoprost in humans. Survey of Ophthalmology. Link

-

Weinreb, R. N., et al. (2002). Identification of the mouse uveoscleral outflow pathway using fluorescent dextran.[7][8] Investigative Ophthalmology & Visual Science (IOVS). Link

-

Ocklind, A. (1998). Effect of latanoprost on the extracellular matrix of the ciliary muscle: a study on cultured cells and tissue sections. Experimental Eye Research. Link

-

Crowston, J. G., et al. (2004). Effect of Latanoprost on Intraocular Pressure in Mice Lacking the Prostaglandin FP Receptor.[5] Investigative Ophthalmology & Visual Science. Link

Sources

- 1. droracle.ai [droracle.ai]

- 2. youtube.com [youtube.com]

- 3. mims.com [mims.com]

- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Identification of the mouse uveoscleral outflow pathway using fluorescent dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and Mechanisms of Uveoscleral Outflow | Ento Key [entokey.com]

- 10. assets.bmctoday.net [assets.bmctoday.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to Latanoprost Acid's Effect on Extracellular Matrix Remodeling in the Ciliary Muscle

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α (PGF2α) analogue, stands as a first-line therapy for open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves reducing intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[2][3] This guide delves into the core molecular processes underpinning this effect, focusing specifically on how its active form, latanoprost acid, induces a sophisticated remodeling of the extracellular matrix (ECM) within the ciliary muscle. We will explore the signaling cascades initiated upon receptor binding, the subsequent modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), and the resulting structural changes in the ECM that facilitate increased aqueous humor drainage. Furthermore, this document provides detailed, field-proven protocols for investigating these phenomena, offering a practical framework for researchers in ophthalmology and pharmacology.

Introduction: The Clinical Significance of the Uveoscleral Outflow Pathway

Glaucoma is a progressive optic neuropathy often associated with elevated IOP, which remains the only modifiable risk factor for treatment.[4] Latanoprost effectively lowers IOP by approximately 25-35% with a convenient once-daily dosage.[5] Unlike other glaucoma medications that target aqueous humor production or the conventional trabecular meshwork pathway, latanoprost primarily acts on the uveoscleral pathway.[2][6] This pathway involves the flow of aqueous humor through the interstitial spaces between the ciliary muscle bundles.[5][7]

The resistance to this outflow is largely determined by the composition and density of the ECM surrounding the ciliary muscle cells.[7][8] Latanoprost's efficacy is not due to ciliary muscle contraction but rather to a fundamental restructuring of this matrix.[1][5] By increasing the porosity of the ECM, latanoprost acid creates wider spaces between muscle fibers, reducing hydraulic resistance and augmenting uveoscleral outflow.[2][5][7] Understanding this mechanism at a molecular level is critical for the development of next-generation therapies and for optimizing current treatment paradigms.

Molecular Mechanism of Action: From Receptor to Remodeling

Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases into its biologically active form, latanoprost acid, upon topical administration.[1] The peak concentration in the aqueous humor is reached about two hours post-administration.[1] The subsequent cascade of events is initiated by the binding of latanoprost acid to its target receptor.

FP Receptor Activation and Intracellular Signaling

Latanoprost acid is a selective and potent agonist of the prostanoid F (FP) receptor, a G-protein coupled receptor located on ciliary smooth muscle cells.[2][3] Activation of the FP receptor triggers multiple intracellular signaling pathways. Key among these are the activation of Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway, a subset of the Mitogen-Activated Protein (MAP) kinase pathway.[9][10]

Studies have demonstrated that PGF2α can increase PKC activity by over 70% in human ciliary muscle (HCM) cells.[10] This activation is not an isolated event; it is a critical upstream step for the modulation of ECM-related genes. The induction of key regulatory proteins, such as c-Fos and c-Jun, which form the AP-1 transcription factor, is a downstream consequence of this signaling and is crucial for initiating the transcription of MMP genes.[9][11]

Upregulation of Matrix Metalloproteinases (MMPs)

The central event in latanoprost-induced ECM remodeling is the increased expression and activity of MMPs.[4] These zinc-dependent endopeptidases are responsible for degrading various components of the ECM.[12] Latanoprost acid treatment of cultured HCM cells leads to a significant and dose-dependent increase in the gene transcription of several key MMPs.[12][13]

-

MMP-1 (Collagenase-1): Primarily degrades fibrillar collagens (Types I, II, III). Its mRNA expression can increase 3- to 13-fold within 24 hours of exposure to latanoprost acid.[12][13]

-

MMP-3 (Stromelysin-1): Has a broad substrate specificity, including proteoglycans, fibronectin, laminin, and non-fibrillar collagens. It can also activate other pro-MMPs.[14] Latanoprost has been shown to increase MMP-3 expression.[3][12][15]

-

MMP-9 (Gelatinase B): Degrades gelatin (denatured collagen) and Type IV collagen, a key component of basement membranes. Its mRNA is also upregulated by latanoprost acid.[12][13]

-

MMP-2 (Gelatinase A): While some studies show reduced MMP-2 mRNA, others demonstrate increased secretion and activation of MMP-2 protein, suggesting complex post-transcriptional regulation.[9][12][13] Functionally active MMP-2 has been demonstrated via zymography after latanoprost treatment.[3]

-

Other MMPs: Latanoprost also increases the transcription of MMP-17.[15]

This coordinated upregulation of multiple MMPs creates a powerful enzymatic cocktail capable of systematically disassembling the ciliary muscle ECM.

Regulation of Tissue Inhibitors of Metalloproteinases (TIMPs)

The activity of MMPs is tightly controlled by their endogenous inhibitors, the TIMPs. Latanoprost acid does not simply cause a runaway increase in proteolytic activity; it also modulates TIMP expression to achieve a new homeostatic balance that favors matrix turnover. Research shows a differential effect on TIMP expression:

-

TIMP-1: Expression is increased by latanoprost acid in a dose-dependent manner, a process that appears to be mediated by the PKC pathway.[9]

-

TIMP-2: Expression is largely unaffected by latanoprost acid treatment.[9]

-

TIMP-3: Expression has been shown to be upregulated.[15]

This concomitant induction of certain MMPs and TIMPs suggests a highly regulated process designed to remodel, rather than completely destroy, the ECM.[9]

The Net Effect: ECM Degradation and Structural Change

The net result of increased MMP activity is the degradation of key structural proteins within the ciliary muscle's ECM. Studies on cultured cells and in monkey eyes treated with latanoprost have confirmed a reduction in several matrix components:

-

Collagens: A decrease in Collagen Types I, III, IV, and VI has been observed.[1][3][8] This is a critical finding, as these collagens provide the primary tensile strength and scaffolding of the tissue.

-

Glycoproteins and Hyaluronan: Levels of fibronectin, laminin, and hyaluronan are also reduced.[3]

This enzymatic "loosening" of the ECM expands the interstitial spaces between the ciliary muscle bundles, effectively increasing the tissue's permeability to aqueous humor and enhancing uveoscleral outflow.[3][5]

Quantitative Summary of Latanoprost's Effects

The following tables summarize the key quantitative and qualitative changes observed in ciliary muscle cells following treatment with latanoprost acid, as documented in peer-reviewed literature.

Table 1: Summary of Latanoprost Acid's Effect on ECM-Related Gene and Protein Expression

| Component | Class | Observed Effect | Primary Citations |

|---|---|---|---|

| MMP-1 | Protease | Upregulated (mRNA & Protein) | [12][13][14] |

| MMP-2 | Protease | Increased Activity/Secretion | [3][9][10] |

| MMP-3 | Protease | Upregulated (mRNA & Protein) | [3][12][14][15] |

| MMP-9 | Protease | Upregulated (mRNA & Activity) | [12][13][14] |

| MMP-17 | Protease | Upregulated (mRNA) | [15] |

| TIMP-1 | Inhibitor | Upregulated (mRNA & Protein) | [9] |

| TIMP-2 | Inhibitor | Unchanged | [9][14] |

| TIMP-3 | Inhibitor | Upregulated (mRNA) | [15] |

| Collagen I, III, IV | ECM Protein | Reduced | [1][3][8] |

| Fibronectin | ECM Protein | Reduced | [3][9] |

| Laminin | ECM Protein | Reduced | [3][9] |

| Versican | ECM Proteoglycan | Downregulated (mRNA) |[6][16] |

Table 2: Time-Course and Dose-Dependent Effect of Latanoprost Acid on MMP-1 mRNA

| Treatment Condition | Fold Increase (vs. Vehicle) | Key Finding | Citation |

|---|---|---|---|

| 200 nM Latanoprost Acid (4-24h) | Peak expression at 6-12 hours | Induction is transient, with a clear peak | [13] |

| 8, 40, 200 nM Latanoprost Acid (24h) | 3 to 13-fold increase | Response is dose-dependent |[12][13] |

Methodologies for Studying ECM Remodeling

Investigating the effects of latanoprost acid requires a suite of cell and molecular biology techniques. The following protocols are foundational for research in this area and are designed as self-validating systems.

Experimental Workflow Overview

A typical investigation follows a logical progression from cell culture to molecular and functional analysis. This workflow allows for the systematic evaluation of changes in gene expression, protein levels, and enzymatic activity.

Detailed Protocol: Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to quantify changes in the mRNA expression of target genes like MMPs and TIMPs.[13]

Objective: To measure the relative abundance of specific mRNA transcripts in HCM cells after latanoprost acid treatment.

Principle: This method involves three steps: (1) isolating total RNA from cells, (2) reverse transcribing the RNA into complementary DNA (cDNA), and (3) amplifying the specific cDNA target using a fluorescent probe-based assay (e.g., TaqMan) in real-time. The amount of fluorescence is proportional to the amount of amplified product. Data is normalized to a stably expressed housekeeping gene (e.g., GAPDH) to control for variations in RNA quantity.[13]

Step-by-Step Methodology:

-

Cell Culture & Treatment: Grow HCM cells to confluence in appropriate culture dishes. Serum-starve the cells for 24 hours to synchronize them. Treat cells with various concentrations of latanoprost acid (e.g., 1 nM - 1000 nM) or a vehicle control for a specified time (e.g., 6, 12, 24 hours).[12][13]

-

RNA Isolation: Wash cells with ice-cold PBS. Lyse the cells directly in the dish using a lysis buffer containing a chaotropic agent (e.g., from a Qiagen RNeasy Mini Kit). Homogenize the lysate.

-

Purification: Transfer the lysate to a spin column and follow the manufacturer's protocol for washing and elution of total RNA. Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

-

cDNA Synthesis: In a sterile PCR tube, combine 1-2 µg of total RNA with reverse transcriptase enzyme, dNTPs, and random primers or oligo(dT) primers. Perform the reverse transcription reaction in a thermocycler according to the enzyme manufacturer's protocol.

-

Real-Time PCR: Prepare a master mix containing PCR buffer, Taq polymerase, dNTPs, and the specific TaqMan Gene Expression Assay (which includes forward primers, reverse primers, and a fluorescently labeled probe) for your target gene (e.g., MMP1, TIMP1) and the endogenous control (e.g., GAPDH).

-

Plate Setup: Pipette the master mix into a 96- or 384-well PCR plate. Add the diluted cDNA to the appropriate wells. Run at least three technical replicates for each biological sample.

-

Thermocycling: Run the plate in a real-time PCR machine with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

-

Data Analysis: The instrument software will generate a threshold cycle (Ct) value for each well. Calculate the ΔCt (Ct_target - Ct_GAPDH) for each sample. Then, calculate the ΔΔCt (ΔCt_treated - ΔCt_vehicle). The fold change in gene expression is calculated as 2^(-ΔΔCt).

Detailed Protocol: Gelatin Zymography

This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in the conditioned media of cultured cells.[9]

Objective: To assess the functional enzymatic activity of secreted MMP-2 and MMP-9.

Principle: Samples are run on a polyacrylamide gel that has been co-polymerized with gelatin. Proteins are separated by size under non-reducing conditions. The gel is then incubated in a buffer that allows the MMPs to renature and digest the gelatin substrate. Staining the gel with Coomassie Blue reveals clear bands against a dark blue background where the gelatin has been degraded, indicating the presence and activity of the enzyme.

Step-by-Step Methodology:

-

Sample Preparation: Collect conditioned media from latanoprost- and vehicle-treated HCM cells. Centrifuge to remove cellular debris. Determine the total protein concentration of each sample to ensure equal loading.

-

Non-Reducing Loading: Mix the media samples with a non-denaturing, non-reducing sample buffer (without β-mercaptoethanol or DTT, and without boiling).

-

Electrophoresis: Load the samples onto a 10% polyacrylamide gel containing 0.1% gelatin. Run the gel at a constant voltage (e.g., 120V) in a cold room or on ice until the dye front reaches the bottom.

-

Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation. This removes the SDS and allows the enzymes to refold.

-

Incubation: Wash the gel briefly in developing buffer (e.g., 50 mM Tris pH 7.6, 200 mM NaCl, 5 mM CaCl2). Incubate the gel overnight (16-24 hours) at 37°C in fresh developing buffer. The calcium is essential for MMP activity.

-

Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour. Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

-

Analysis: The positions of the clear bands correspond to the molecular weights of the MMPs (pro-MMP-9 at ~92 kDa, pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa). The intensity and area of the bands can be quantified using densitometry software.

Conclusion and Future Directions

The action of latanoprost acid on the ciliary muscle is a prime example of targeted pharmacology that leverages the body's own cellular machinery to achieve a therapeutic effect. The mechanism is not one of simple muscle relaxation but a sophisticated, enzyme-driven remodeling of the extracellular matrix.[1][3] By activating the FP receptor, latanoprost acid initiates a signaling cascade through PKC and MAPK pathways, leading to a coordinated change in the expression of MMPs and TIMPs.[9][10] This results in a controlled degradation of ECM components, widening the interstitial spaces within the ciliary muscle and enhancing uveoscleral outflow to lower IOP.[5]

For drug development professionals, this mechanism highlights the potential of targeting ECM turnover as a therapeutic strategy for glaucoma. Future research may focus on identifying more specific modulators of the MMP/TIMP system within the ciliary muscle to achieve even greater efficacy or to restore outflow facility in diseased tissues. For researchers, further elucidation of the downstream transcription factors beyond AP-1 and the post-transcriptional regulation of key enzymes like MMP-2 will provide a more complete picture of this elegant biological process.

References

-

Latanoprost - StatPearls - NCBI Bookshelf - NIH. (2024). National Center for Biotechnology Information. [Link]

-

Smedstam, M., et al. (1998). Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections. Experimental Eye Research. [Link]

-

Weinreb, R. N., et al. (2002). Metalloproteinase Gene Transcription in Human Ciliary Muscle Cells with Latanoprost. Investigative Ophthalmology & Visual Science. [Link]

-

Wordinger, R. J., et al. (2003). Effects of Prostaglandin Analogues on Human Ciliary Muscle and Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science. [Link]

-

Ang, G. S., et al. (2006). Short-Term Effects of Latanoprost on Anterior Chamber Depth in Patients with Glaucoma or Ocular Hypertension. Investigative Ophthalmology & Visual Science. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action (MOA) of Xalatan (latanoprost)? Dr. Oracle. [Link]

-

Weinreb, R. N., et al. (2002). Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost. PubMed. [Link]

-

Oh, D. J., et al. (2020). Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells. Experimental Eye Research. [Link]

-

Ocklind, A., et al. (2002). Latanoprost's Effects on TIMP-1 and TIMP-2 Expression in Human Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science. [Link]

-

Oh, D. J., et al. (2006). Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Their Tissue Inhibitors in Human Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science. [Link]

-

Ocklind, A., et al. (2006). Analysis of expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human ciliary body after latanoprost. Experimental Eye Research. [Link]

-

Wordinger, R. J., et al. (2003). Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells. PubMed. [Link]

-

Kennedy, C. R., et al. (2005). Acute Effects of PGF 2α on MMP-2 Secretion from Human Ciliary Muscle Cells: A PKC- and ERK-Dependent Process. Investigative Ophthalmology & Visual Science. [Link]

-

Karli, S., et al. (2018). Effect of prostaglandin analogs on matrix metalloproteinases and tissue inhibitor of metalloproteinases in eyelid muscle specimens. Clinical Ophthalmology. [Link]

-

Yildirim, N., et al. (2010). The Effects of Latanoprost on Corneal Thickness, Endothelial Cell Density, Topography; Anterior Chamber Depth and Axial Length. Turkish Journal of Ophthalmology. [Link]

-

Yam, J. C. S., et al. (2014). Prostaglandin-associated periorbitopathy in latanoprost users. Clinical Ophthalmology. [Link]

Sources

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. tjceo.com [tjceo.com]

- 8. dovepress.com [dovepress.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. dovepress.com [dovepress.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human ciliary body after latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Hydrolysis of Latanoprost to Latanoprost Acid in Ocular Tissues: A Technical Guide

Executive Summary

This technical guide details the in-vitro hydrolysis of Latanoprost (an isopropyl ester prodrug) to its biologically active form, Latanoprost Acid, within ocular tissues. Designed for drug development scientists, this document moves beyond basic observation to explain the mechanistic causality of the reaction, providing a self-validating experimental protocol and the necessary analytical frameworks for kinetic profiling.

Key Mechanism: Latanoprost is lipophilic, facilitating corneal penetration. Upon entry, endogenous carboxylesterases (CES) in the corneal epithelium hydrolyze the isopropyl ester bond, releasing the hydrophilic active acid into the aqueous humor, where it targets the FP prostanoid receptor.

Mechanistic Foundation

The Prodrug Strategy

Latanoprost (

-

Prodrug (Latanoprost): Lipophilic (

). Penetrates the corneal epithelium (lipophilic barrier). -

Active Metabolite (Latanoprost Acid): More hydrophilic (

). Partitioning out of the cornea into the aqueous humor requires hydrolysis.

Enzymology: The Carboxylesterase System

Hydrolysis is catalyzed by the Carboxylesterase (CES) superfamily (EC 3.1.1.1).

-

Primary Enzymes: Human Carboxylesterase 1 (hCE1) and Human Carboxylesterase 2 (hCE2).

-

Substrate Specificity:

-

hCE1: Prefers substrates with a large acyl group and small alcohol group.[2] Given Latanoprost's bulky prostaglandin acyl chain and small isopropyl alcohol group, hCE1 is the dominant catalytic driver in ocular tissues.

-

hCE2: Prefers small acyl groups and bulky alcohol groups; plays a secondary role.

-

-

Tissue Localization: The highest specific activity is found in the cornea (epithelium), followed by the iris-ciliary body. The aqueous humor contains negligible esterase activity, meaning the drug must be activated during corneal transit.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and cellular transit.

Caption: Schematic of Latanoprost hydrolysis mediated by corneal esterases (hCE1/hCE2) resulting in active metabolite release.

Experimental Protocol: In-Vitro Hydrolysis

This protocol is designed for Rabbit (New Zealand White) or Human (Post-mortem) ocular tissues.

Materials & Reagents

-

Buffer: Glutathione-Bicarbonated Ringer’s (GBR) solution or Phosphate Buffered Saline (PBS), pH 7.4.

-

Why: Mimics physiological ocular pH and ionic strength to maintain enzyme stability.

-

-

Substrate: Latanoprost (Stock: 10 mM in Ethanol or DMSO).

-

Internal Standard (IS): Deuterated Latanoprost Acid (

-Latanoprost Acid) or Prostaglandin -

Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Tissue Preparation (Critical Step)

-

Dissection: Enucleate eyes immediately post-sacrifice (or receipt). Dissect the Cornea and Iris-Ciliary Body (ICB) .

-

Homogenization:

-

Weigh wet tissue.

-

Mince tissue in ice-cold PBS (ratio: 1:4 w/v).

-

Homogenize (e.g., Bead beater or Polytron) for 30–60 seconds.

-

Centrifuge at 10,000

for 10 min at 4°C. -

Collect Supernatant (S9 fraction equivalent).

-

Self-Validation: Measure total protein concentration (BCA assay) to normalize hydrolytic activity (nmol/min/mg protein).

-

Incubation Workflow

-

Pre-incubation: Aliquot 180

L of tissue homogenate into microcentrifuge tubes. Equilibrate at 37°C for 5 minutes. -

Initiation: Add 20

L of Latanoprost working solution (Final concentration: 20-

Note: Keep organic solvent concentration <1% to prevent enzyme denaturation.

-

-

Time Points: Incubate at 37°C with gentle shaking.

-

Standard points: 0, 5, 15, 30, 60, 120 minutes.

-

-

Termination: At each time point, add 200

L of Ice-cold Stop Solution containing Internal Standard. -

Extraction: Vortex vigorously (1 min), then centrifuge at 14,000

for 10 min to precipitate proteins. Collect supernatant for analysis.

Workflow Diagram

Caption: Step-by-step workflow for in-vitro incubation and sample processing.

Analytical Validation (LC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity and sensitivity.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | 0-1 min: 30% B; 1-4 min: 30% |

Mass Spectrometry Parameters (MRM Mode)

Operate in Negative Ion Mode (ESI-) due to the carboxylic acid moiety on the metabolite.

| Analyte | Precursor Ion ( | Product Ion ( | Retention Time (approx) |

| Latanoprost | 431.3 | 369.2 (Loss of isopropyl + | 4.2 min |

| Latanoprost Acid | 389.3 | 371.3 (Loss of | 2.8 min |

| IS ( | 393.3 | 375.3 | 2.8 min |

Note: Latanoprost Acid elutes earlier than the prodrug due to increased polarity.

Data Analysis & Kinetics

Quantitative Metrics

Calculate the Percent Hydrolysis at each time point:

Kinetic Parameters

Plot the natural log of the remaining prodrug concentration (

-

Elimination Rate Constant (

): The negative slope of the linear regression line. -

Half-Life (

):

Expected Results:

-

Cornea: Rapid hydrolysis (

min). -

Iris-Ciliary Body: Moderate hydrolysis.

-

Aqueous Humor: Negligible hydrolysis (

hours).

References

-

Sjöquist, B., et al. (1998).[3][4][5] "The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit." Drug Metabolism and Disposition. Link

-

Van der Bijl, P., et al. (2012). "In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues." Investigative Ophthalmology & Visual Science (IOVS).[6] Link

-

Imai, T., et al. (2006).[3] "Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine." Drug Metabolism and Disposition. Link

-

Hammid, A., et al. (2022).[3][7] "Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues." Drug Metabolism and Disposition. Link

-

Hellberg, M.R., et al. (2003).[3][4] "The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue." Journal of Ocular Pharmacology and Therapeutics. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. erepo.uef.fi [erepo.uef.fi]

- 4. erepo.uef.fi [erepo.uef.fi]

- 5. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of sustained daily latanoprost application on anterior chamber anatomy and physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Neuroprotective Mechanisms of Latanoprost Acid in Retinal Ganglion Cells

Topic: Neuroprotective effects of Latanoprost acid on retinal ganglion cells Content Type: In-depth technical guide

Executive Summary

For decades, Latanoprost has been the gold standard for lowering intraocular pressure (IOP) in glaucoma via the uveoscleral outflow pathway. However, emerging evidence suggests a secondary, IOP-independent therapeutic window: direct neuroprotection of Retinal Ganglion Cells (RGCs).

This guide analyzes the pharmacological behavior of Latanoprost Acid (LA) —the biologically active free acid form—and its direct interaction with RGCs.[1] We synthesize evidence revealing a dual-mechanistic pathway :

-

Canonical Signaling: FP receptor-mediated activation of PI3K-Akt-mTOR to promote neurite outgrowth.[2]

-

Non-Canonical Signaling: OATP2B1-mediated intracellular transport triggering Klotho shedding, which suppresses calpain and oxidative stress.

Target Audience: This document is engineered for drug development scientists and principal investigators designing assays to validate neuroprotective endpoints beyond IOP reduction.

Pharmacological Basis: Prodrug vs. Active Moiety[3]

The Hydrolysis Criticality

Latanoprost is an isopropyl ester prodrug.[3][4] In clinical topical application, it penetrates the cornea where endogenous esterases hydrolyze it into Latanoprost Acid (LA) .[5]

-

In Vivo: The retina is exposed to LA, not the ester prodrug.

-

In Vitro Design: Using Latanoprost (ester) in purified RGC cultures often yields false negatives because RGCs lack the high esterase activity found in the cornea. Protocols must strictly use Latanoprost Acid (free acid) to simulate the bioavailable fraction at the retina.

Technical Insight: The concentration of LA in the vitreous after topical administration is estimated to be ~0.1–0.2 µM. Validated in vitro neuroprotection assays should target the 100 nM – 1 µM range to maintain physiological relevance.

Mechanistic Architecture

The neuroprotective effect is not a monolith; it operates via two distinct, parallel pathways.

Pathway A: Surface Receptor Signaling (FP Receptor)

LA binds to the G-protein coupled Prostaglandin F receptor (FP receptor) on the RGC surface.

-

Cascade: FP receptor activation triggers Gq/11 protein coupling

Phosphatidylinositol 3-kinase (PI3K) -

Outcome: This pathway is primarily responsible for neurite outgrowth and hypertrophy, essential for maintaining connectivity in stressed RGCs.

-

Validation: Blocked by AL-8810 (FP antagonist) and LY294002 (PI3K inhibitor).[2]

Pathway B: Intracellular Transport & Klotho Modulation

This is the more novel, high-impact mechanism for anti-apoptosis .

-

Transport: LA enters RGCs via the OATP2B1 transporter (Organic Anion Transporting Polypeptide 2B1).[1][6]

-

Action: Intracellular LA activates PKC, which stimulates ADAM17.[6]

-

Effector: ADAM17 cleaves and sheds Klotho (an anti-aging protein highly expressed in RGCs).

-

Outcome: Soluble Klotho inhibits Calpain activation and suppresses Reactive Oxygen Species (ROS), preventing axotomy-induced apoptosis.[1]

-

Validation: Blocked by Rifamycin SV (OATP2B1 inhibitor) but not always by FP antagonists in this specific context.

Visualization: Dual Signaling Pathways

Caption: Dual neuroprotective pathways of Latanoprost Acid in RGCs. Left: FP-receptor mediated neurite growth.[2] Right: OATP2B1-mediated Klotho shedding for anti-apoptosis.

Experimental Validation & Data Synthesis

Key Quantitative Findings

The following table summarizes pivotal studies defining the concentration-effect relationship of LA on RGCs.

| Experimental Model | Treatment (Dose/Conc.) | Key Outcome | Mechanism Implicated | Ref |

| In Vivo Rat (Optic Nerve Transection) | LA Intravitreal (200 pmol/eye) | Increased RGC survival from ~70% to ~108% (normalized) vs vehicle. | Klotho / Calpain Inhibition | [1, 2] |

| In Vivo Rat (NMDA Excitotoxicity) | Latanoprost (30–300 pmol/eye) | Significant increase in Fluorogold-labeled RGCs (p<0.016).[7][8] | Anti-excitotoxicity | [3] |

| In Vitro (Differentiated RGC-5*) | LA (0.1 µM) | Increased cell viability by 30.5%; promoted neurite length 1.45-fold. | PI3K-Akt-mTOR | [4] |

| Ex Vivo (Rat Retina) | LA (Treatment) + AL-8810 | AL-8810 (FP antagonist) did not block Klotho shedding. | OATP2B1 Transporter | [1] |

*Note on RGC-5: While historically used, RGC-5 is now identified as 661W (photoreceptor-like). However, findings regarding PI3K/Akt have been corroborated in primary RGCs in subsequent studies.

Protocol Guidelines: Validating Neuroprotection

To rigorously test LA neuroprotection, the experimental design must control for IOP effects and prodrug hydrolysis.

Workflow: In Vivo Optic Nerve Transection (ONT) Model

This protocol isolates the neuroprotective effect from the IOP-lowering effect (as the optic nerve is severed, IOP is less relevant to the immediate retrograde degeneration).

-

Subject Selection: Adult Sprague-Dawley rats (200-250g).

-

Pre-Labeling: Apply Fluorogold (FG) to the superior colliculus 7 days prior to injury to retrogradely label RGCs.

-

Treatment:

-

Test Group: Intravitreal injection of Latanoprost Acid (100–200 pmol/eye).

-

Control: Vehicle (PBS + 0.1% DMSO).

-

Timing: Inject 15 minutes prior to axotomy to allow tissue distribution.

-

-

Injury: Complete transection of the optic nerve 2-3 mm posterior to the globe. Avoid damaging retinal blood supply.

-

Analysis (Day 7):

Visualization: Experimental Workflow

Caption: Standardized workflow for assessing neuroprotection in vivo, separating direct RGC survival from IOP effects.

Clinical & Translational Implications

The identification of the OATP2B1-Klotho axis is a paradigm shift. It suggests that Latanoprost's neuroprotection is not merely a side effect of IOP reduction but a distinct pharmacological property.

-

Drug Design: Future analogs could be optimized for OATP2B1 affinity rather than just FP receptor binding to maximize neuroprotection.

-

Combination Therapy: Combining LA with specific Calpain inhibitors could yield synergistic protection in normotensive glaucoma.

References

-

Yamamoto, K. et al. (2016).[1] The neuroprotective effect of latanoprost acts via klotho-mediated suppression of calpain activation after optic nerve transection. Journal of Neurochemistry. Link

-

Kudo, H. et al. (2006).[5] Latanoprost prevents retinal ganglion cell death induced by N-Methyl-D-Aspartate or optic nerve axotomy. Investigative Ophthalmology & Visual Science.[8] Link

-

Kanamori, A. et al. (2009).[2][5][9] Neuroprotective effect of latanoprost on rat retinal ganglion cells. Experimental Eye Research. Link

-

Zhang, S. et al. (2011). Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway. Cellular and Molecular Neurobiology.[5] Link

-

Nakanishi, Y. et al. (2006).[2] Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase. Experimental Eye Research.[10] Link

Sources

- 1. European Glaucoma Society [eugs.org]

- 2. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effect of latanoprost on rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Impact of Latanoprost Acid on Matrix Metalloproteinase (MMP) Expression: A Technical Guide for Ophthalmic Drug Development

Executive Summary

Latanoprost, a prostaglandin F2α (PGF2α) analogue, remains a cornerstone therapeutic in the management of open-angle glaucoma and ocular hypertension. While its clinical efficacy in lowering intraocular pressure (IOP) is well established, the underlying molecular mechanisms dictate a complex remodeling of the ocular extracellular matrix (ECM). Upon corneal penetration, the prodrug is hydrolyzed by esterases into its active form, latanoprost acid [1].

As a Senior Application Scientist navigating ophthalmic drug development, it is critical to understand that latanoprost acid does not merely act as a mechanical fluid conduit; it is a potent transcriptional regulator. By agonizing the FP prostanoid receptor, latanoprost acid selectively upregulates specific Matrix Metalloproteinases (MMPs)—chiefly MMP-1, MMP-3, and MMP-9—within the ciliary body smooth muscle (CBSM) cells. This targeted degradation of collagen types I, III, and IV reduces hydraulic resistance, thereby enhancing uveoscleral outflow[1]. This whitepaper dissects the signaling cascades, quantitative expression profiles, and the rigorous, self-validating experimental protocols required to study these dynamics in vitro.

Molecular Pharmacology & Signaling Cascade